molecular formula C20H27ClO2S B14390686 2-Decylnaphthalene-1-sulfonyl chloride CAS No. 89503-70-8

2-Decylnaphthalene-1-sulfonyl chloride

Cat. No.: B14390686
CAS No.: 89503-70-8
M. Wt: 366.9 g/mol
InChI Key: XJHNOFNYZOGPNH-UHFFFAOYSA-N
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Description

2-Decylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C20H27ClO2S. It is a derivative of naphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring and a decyl chain. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 2-decylnaphthalene. The process typically involves the reaction of 2-decylnaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane (CH2Cl2) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-decylnaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decylnaphthalene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

89503-70-8

Molecular Formula

C20H27ClO2S

Molecular Weight

366.9 g/mol

IUPAC Name

2-decylnaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C20H27ClO2S/c1-2-3-4-5-6-7-8-9-13-18-16-15-17-12-10-11-14-19(17)20(18)24(21,22)23/h10-12,14-16H,2-9,13H2,1H3

InChI Key

XJHNOFNYZOGPNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl

Origin of Product

United States

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